N-(2,4,6-trimethylphenyl)decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,6-Trimethylphenyl)decanamide is an organic compound characterized by the presence of a decanamide group attached to a 2,4,6-trimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-trimethylphenyl)decanamide typically involves the reaction of 2,4,6-trimethylaniline with decanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4,6-Trimethylaniline+Decanoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4,6-Trimethylphenyl)decanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(2,4,6-Trimethylphenyl)decanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology
In biological research, this compound can be used as a model molecule to study the interactions between amides and biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound’s potential pharmacological properties are being explored, particularly its ability to interact with specific biological targets, which could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants and lubricants, due to its amphiphilic nature.
Mechanism of Action
The mechanism by which N-(2,4,6-trimethylphenyl)decanamide exerts its effects depends on its interaction with molecular targets. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the hydrophobic decanamide chain can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,6-Trimethylphenyl)acetamide
- N-(2,4,6-Trimethylphenyl)benzamide
- N-(2,4,6-Trimethylphenyl)hexanamide
Uniqueness
N-(2,4,6-Trimethylphenyl)decanamide is unique due to its longer alkyl chain compared to similar compounds. This longer chain enhances its hydrophobic interactions, making it more effective in applications requiring amphiphilic properties, such as in surfactants and lubricants.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C19H31NO |
---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
N-(2,4,6-trimethylphenyl)decanamide |
InChI |
InChI=1S/C19H31NO/c1-5-6-7-8-9-10-11-12-18(21)20-19-16(3)13-15(2)14-17(19)4/h13-14H,5-12H2,1-4H3,(H,20,21) |
InChI Key |
ZQUFGQCGPYULOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.